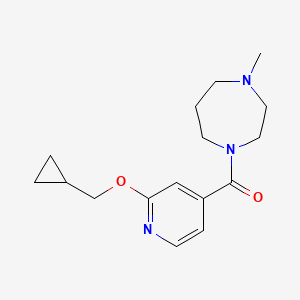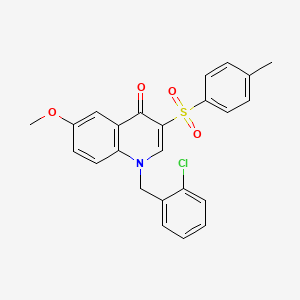
1-(2-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a quinolinone derivative, which is a class of compounds that often exhibit biological activity and are of interest in medicinal chemistry . It has a 2-chlorobenzyl group, a methoxy group at the 6-position, and a tosyl group at the 3-position of the quinolinone ring .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized via condensation reactions, nucleophilic substitutions, or coupling reactions . The 2-chlorobenzyl group could potentially be introduced via a nucleophilic substitution reaction with 2-chlorobenzyl chloride .Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic bicyclic structure of quinolinones, with the various substituents attached at the specified positions . The exact geometry would depend on the specific stereochemistry at each position .Chemical Reactions Analysis
Quinolinones can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and various condensation reactions . The presence of the chlorobenzyl and tosyl groups could also allow for further functionalization via nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .Mécanisme D'action
The mechanism of action of 1-(2-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one is not fully understood. However, it is believed to inhibit bacterial growth by disrupting the synthesis of bacterial DNA and RNA. The compound has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. The compound has also been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one in laboratory experiments include its high potency and selectivity, as well as its broad spectrum of activity against various bacterial strains. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 1-(2-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one. One potential direction is to investigate its potential applications in the treatment of bacterial infections, particularly those caused by multidrug-resistant bacteria. Another direction is to explore its potential as an anti-inflammatory and antioxidant agent for the treatment of various inflammatory diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
The synthesis of 1-(2-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one involves the reaction of 2-chlorobenzylamine with 2-methoxy-3-tosylquinoline-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) to yield the desired product.
Applications De Recherche Scientifique
1-(2-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one has been extensively studied for its potential applications in drug development. It has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4S/c1-16-7-10-19(11-8-16)31(28,29)23-15-26(14-17-5-3-4-6-21(17)25)22-12-9-18(30-2)13-20(22)24(23)27/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNUALZPAAJRDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2830968.png)
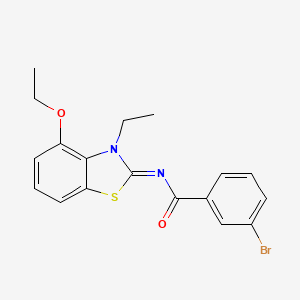
![(E)-3-(4-chloroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2830971.png)
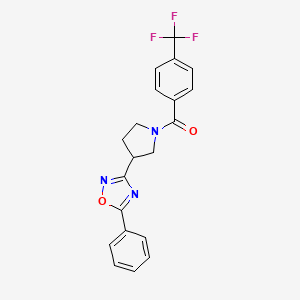
![3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B2830974.png)
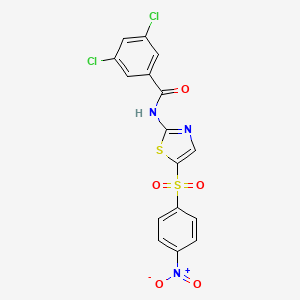
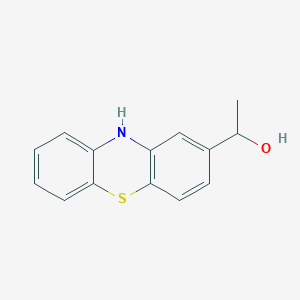
![2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide](/img/structure/B2830978.png)
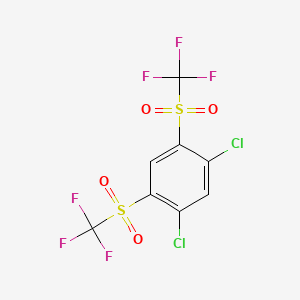
![2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone](/img/structure/B2830980.png)
![N-1,3-benzodioxol-5-yl-2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2830982.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2830983.png)
![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid hydrochloride](/img/structure/B2830986.png)
